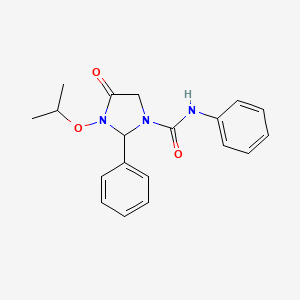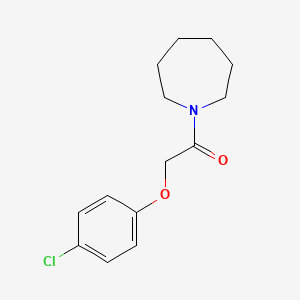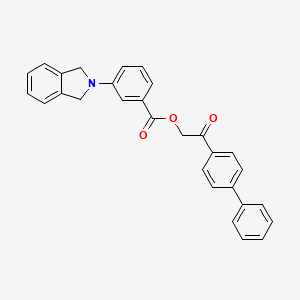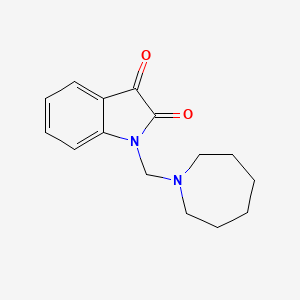![molecular formula C20H22N4O7S2 B11098012 ethyl 2-methyl-5-oxo-1-(4-sulfamoylphenyl)-4-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11098012.png)
ethyl 2-methyl-5-oxo-1-(4-sulfamoylphenyl)-4-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonamides and pyrrole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.
Introduction of Sulfonamide Groups: The sulfonamide groups are introduced via sulfonylation reactions, where sulfonyl chlorides react with amines to form sulfonamides.
Esterification: The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the pyrrole ring can interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-4-OXOBUTANOATE: Similar structure but lacks the pyrrole ring.
ETHYL (E)-4-[4-(AMINOSULFONYL)ANILINO]-4-OXO-2-BUTENOATE: Contains a different arrangement of functional groups.
Uniqueness
ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is unique due to its combination of sulfonamide and pyrrole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H22N4O7S2 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
ethyl 2-methyl-5-oxo-4-(4-sulfamoylanilino)-1-(4-sulfamoylphenyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H22N4O7S2/c1-3-31-19(26)20(2)12-17(23-13-4-8-15(9-5-13)32(21,27)28)18(25)24(20)14-6-10-16(11-7-14)33(22,29)30/h4-12,23H,3H2,1-2H3,(H2,21,27,28)(H2,22,29,30) |
Clave InChI |
BNISMYVHEJMBAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C=C(C(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetonitrile, 2-[1-(4-fluorophenyl)-5-tetrazolylthio]-](/img/structure/B11097940.png)
![Methyl 6-tert-butyl-2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11097941.png)
![ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097949.png)
![4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-methylbenzenesulfonamide](/img/structure/B11097954.png)

![2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11097959.png)
![ethyl 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzoate](/img/structure/B11097971.png)

![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11097991.png)
![N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11097997.png)
![4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11098004.png)


![(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11098022.png)
